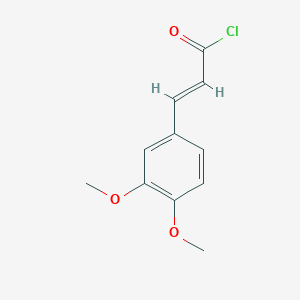

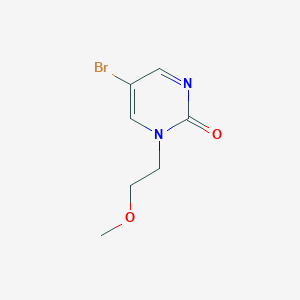

5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one and related compounds often involves multistep chemical reactions, including halogenation, alkylation, and cyclization processes. For instance, Martins et al. (1998) elucidated the synthesis of a structurally similar compound, 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone, through reactions involving bromo and methanol under specific conditions, confirmed by NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations (Martins et al., 1998). This demonstrates the complexity and the precise conditions required for the synthesis of bromo-substituted pyrimidinones.

Molecular Structure Analysis

The molecular structure of pyrimidinones, including 5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one, is often characterized using techniques such as NMR spectroscopy and X-ray diffraction. The study by Martins et al. (1998) also provided insight into the molecular structure of a related compound, revealing the presence of diastereoisomers and confirming the structure through X-ray diffraction data, illustrating the compound's orthorhombic crystallization and the specific spatial arrangement of its atoms (Martins et al., 1998).

Chemical Reactions and Properties

5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including Suzuki cross-coupling reactions, as demonstrated by Saygılı et al. (2004), who synthesized heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions of bromopyrimidines (Saygılı et al., 2004). These reactions highlight the compound's reactivity and its potential as an intermediate in the synthesis of complex organic molecules.

Physical Properties Analysis

The physical properties of 5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in various chemical reactions. The orthorhombic crystallization and unit cell dimensions reported by Martins et al. (1998) provide valuable information regarding the compound's solid-state characteristics, which are essential for its purification and characterization (Martins et al., 1998).

Scientific Research Applications

Antiviral Activity

Compounds related to 5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one have been investigated for their antiviral properties. For instance, derivatives of 2,4-diaminopyrimidine, potentially including modifications similar to the core structure of interest, have shown marked inhibition of retrovirus replication in cell culture, highlighting their potential as antiviral agents. This includes inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus, with some derivatives displaying comparable activity to reference drugs such as adefovir and tenofovir (Hocková et al., 2003).

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, including those with bromo substitutions, has been extensively studied. For example, the development of efficient synthetic routes to novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives, evaluated for their antimicrobial activity, showcases the versatility of these compounds in generating bioactive molecules (Mallikarjunaswamy et al., 2017).

Structural Analysis and Material Science

In the realm of material science, the structural analysis of heterocycles, including brominated pyrimidines, has been conducted to understand their molecular configurations. Studies involving NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations have provided insights into the molecular structure of these compounds, facilitating their application in various scientific domains (Martins et al., 1998).

Molecular Docking and Computational Analysis

Spectroscopic investigations alongside computational analysis and molecular docking studies of bromo-substituted pyrimidines have elucidated their electronic properties and potential interactions with biological targets. These studies offer a comprehensive understanding of the compound's behavior at the molecular level, paving the way for their application in drug design and other areas (Chandralekha et al., 2020).

Corrosion Inhibition

Newly synthesized pyrimidine-based compounds have been evaluated as corrosion inhibitors, demonstrating significant protective effects against CO2 corrosion of steel in aggressive environments. This application is crucial in industries such as oilfield operations, where material durability is of paramount importance (Onyeachu et al., 2019).

properties

IUPAC Name |

5-bromo-1-(2-methoxyethyl)pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-12-3-2-10-5-6(8)4-9-7(10)11/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYGAIDUUGTHCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C=NC1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2495836.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2495838.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2495844.png)

![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2495845.png)